molecular formula C17H11F2N5OS2 B2685285 N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-54-5

N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2685285
CAS No.: 868966-54-5
M. Wt: 403.43
InChI Key: VTZMBGAERXEAFT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a high-purity chemical compound offered for research purposes. This synthetic molecule features a complex structure incorporating a [1,2,4]triazolo[4,3-b]pyridazine core, a known pharmacophore in medicinal chemistry, linked to a 2,4-difluorophenyl group via an acetamide bridge and further functionalized with a thiophen-2-yl substituent. The specific integration of the thiophene ring and fluorine atoms is of significant interest for structure-activity relationship (SAR) studies, particularly in the exploration of heterocyclic compounds with potential biological activity . Compounds with structural similarities, such as those containing the triazolo-pyridazine scaffold, are frequently investigated in pharmaceutical and agrochemical research for their potential as kinase inhibitors or other therapeutic targets . Similarly, the N-(2,4-difluorophenyl)acetamide moiety is a common structural element found in molecules screened for various bioactive properties . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5OS2/c18-10-3-4-12(11(19)8-10)20-15(25)9-27-16-6-5-14-21-22-17(24(14)23-16)13-2-1-7-26-13/h1-8H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZMBGAERXEAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the thiophene ring: The thiophene ring is incorporated through a series of substitution reactions, which may require the use of reagents such as thiophene-2-carboxylic acid.

    Attachment of the difluorophenyl group:

    Final assembly: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker participates in:

  • Oxidation : Reaction with H₂O₂ or mCPBA yields sulfoxide or sulfone derivatives, altering electronic properties and bioavailability .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioether derivatives .

Acetamide Hydrolysis

The acetamide moiety undergoes:

  • Acidic hydrolysis : Concentrated HCl (reflux, 6 h) cleaves the amide bond, yielding 2-{[3-(thiophen-2-yl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetic acid .

  • Enzymatic cleavage : Susceptible to protease-mediated hydrolysis under physiological conditions, relevant to prodrug design .

Electrophilic Aromatic Substitution

The thiophen-2-yl and difluorophenyl groups undergo regioselective reactions:

  • Nitration : Thiophene reacts with HNO₃/H₂SO₄ at 0°C to form 5-nitrothiophene derivatives .

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs preferentially at the 5-position of the thiophene ring .

Table 2: Electrophilic Substitution Reactions

ReactionReagentsConditionsProduct
NitrationHNO₃, H₂SO₄0°C, 2 h5-Nitrothiophene derivative
BrominationBr₂, FeBr₃DCM, RT, 1 h5-Bromothiophene derivative

Metal-Catalyzed Cross-Coupling

The triazolo-pyridazine core facilitates:

  • Suzuki-Miyaura coupling : Pd(PPh₃)₄-mediated reaction with aryl boronic acids modifies the pyridazine ring at position 3 .

  • Buchwald-Hartwig amination : Introduces amino groups at the 6-position using Pd₂(dba)₃ and Xantphos.

Stability and Degradation

  • pH-dependent stability : Stable in neutral conditions (pH 6–8) but degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming desulfurized and ring-opened byproducts.

  • Thermal stability : Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA) .

Biological Activity Modulation via Derivatization

Structural modifications enhance pharmacological properties:

  • Methylation of triazole nitrogen : Improves metabolic stability .

  • Sulfone derivatives : Increase solubility and target affinity .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Further research is needed to explore novel derivatives and optimize reaction conditions for industrial-scale synthesis.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is C17H14F2N4OSC_{17}H_{14}F_{2}N_{4}OS. The compound features a complex structure that includes a difluorophenyl group, a thiophene moiety, and a triazolopyridazine unit. These structural elements contribute to its biological activity and potential therapeutic applications.

Pharmacological Applications

  • Antimicrobial Activity :
    • Several studies have indicated that derivatives of compounds containing triazole and pyridazine rings exhibit potent antimicrobial properties. The presence of the thiophene group further enhances this activity by increasing lipophilicity and membrane permeability .
  • Anticancer Properties :
    • Research has shown that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines. For instance, triazole derivatives have been reported to target specific pathways involved in cancer cell survival .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound could be developed as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of various triazole derivatives and their evaluation against bacterial strains. The results demonstrated that compounds with similar structural motifs had minimum inhibitory concentrations (MICs) in the low micromolar range against multiple pathogens . This establishes a promising pathway for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with related triazole compounds showed significant reductions in cell viability. The compounds were found to induce apoptosis via mitochondrial pathways. Flow cytometry analyses confirmed increased annexin V binding in treated cells compared to controls . This indicates potential for further development into anticancer therapies.

Data Tables

Application AreaObserved EffectsReference
AntimicrobialMIC values in low micromolar range
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The following table summarizes key differences between the target compound and analogs from the evidence:

Compound Name Core Structure Substituents Key Differences Potential Implications Reference
Target compound [1,2,4]Triazolo[4,3-b]pyridazine - 3-(Thiophen-2-yl)
- N-(2,4-difluorophenyl)
Baseline for comparison Balanced fluorination and sulfur content; potential for optimized pharmacokinetics
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine - 3-(3-Fluorophenyl)
- N-[3-(trifluoromethyl)phenyl]
Increased fluorination (CF3 group) Higher metabolic stability but possible toxicity risks
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine - 6-(4-Methylphenyl)
- Unsubstituted acetamide
Reduced fluorination; methylphenyl instead of thiophene Lower electronic complexity; reduced target specificity
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4H-1,2,4-Triazol - 4-Ethyl, 5-(pyridin-2-yl)
- N-(3-chloro-4-fluorophenyl)
Triazole core instead of triazolopyridazine Altered binding modes; potential for divergent biological targets
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide Pyridine - 3-Cyano, 6-(thiophen-2-yl)
- N-(2-cyanophenyl)
Pyridine core with cyano groups Enhanced electronegativity; possible improved enzyme inhibition

Key Research Findings from Analogs

Fluorination and Bioavailability :

  • Compounds with trifluoromethyl groups (e.g., ) exhibit higher metabolic stability but may suffer from increased hydrophobicity, limiting solubility. The target compound’s 2,4-difluorophenyl group balances lipophilicity and solubility .
  • Chloro-fluorophenyl derivatives (e.g., ) show enhanced halogen bonding but may introduce toxicity risks compared to pure fluorinated analogs.

Heterocyclic Core Impact :

  • Triazolopyridazine cores (target compound, ) offer planar rigidity, favoring kinase ATP-binding pocket interactions. In contrast, pyridine () or triazole () cores adopt different conformations, altering target selectivity.

Sulfur-Containing Moieties :

  • Thiophene substituents (target compound, ) improve π-π stacking and redox stability compared to furan or methylphenyl groups ().

Biological Activity

N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure

The compound's structure consists of a difluorophenyl group linked to a triazole-pyridazine moiety through a sulfanyl acetamide functional group. This unique combination may contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

  • Anti-inflammatory Activity : Research indicates that derivatives of 1,2,4-triazoles exhibit notable anti-inflammatory properties. For instance, compounds containing similar structures have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Antimicrobial Activity : The compound's potential as an antimicrobial agent has been highlighted in studies examining its effects against various bacterial strains. Triazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Effects : The anticancer potential of related triazole compounds has been investigated extensively. Some derivatives have shown promising results against cancer cell lines, indicating a possible mechanism involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntimicrobialEffective against multiple bacterial strains
AnticancerInduction of apoptosis in cancer cell lines

Detailed Findings

  • Anti-inflammatory Studies : In vitro studies demonstrated that compounds similar to this compound significantly reduced the production of inflammatory cytokines in peripheral blood mononuclear cells (PBMC) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The most effective concentrations led to reductions in TNF-α levels by approximately 44–60% compared to controls .
  • Antimicrobial Efficacy : The compound exhibited broad-spectrum antimicrobial activity against various pathogens. Specific derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
  • Anticancer Mechanisms : In studies involving cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), derivatives displayed IC50 values ranging from 27.3 μM to 43.4 μM, indicating moderate potency. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways and modulate cell cycle progression .

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves multi-step protocols, including:

  • Heterocyclic core construction : The triazolopyridazine scaffold is synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by oxidation to stabilize the triazole ring .
  • Sulfanyl-acetamide coupling : The thiol group at the 6-position of the triazolopyridazine core reacts with activated acetamide derivatives (e.g., bromo- or chloroacetamides) under basic conditions (e.g., 3-picoline or 3,5-lutidine) to form the sulfanyl bridge .
  • Functional group modifications : Fluorophenyl and thiophenyl substituents are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . Validation : Purity is confirmed via HPLC (>95%) and LC-MS, with intermediates characterized by 1^1H/13^{13}C NMR .

Q. How is the molecular structure characterized?

X-ray crystallography is the gold standard for structural elucidation. Key parameters from analogous compounds include:

ParameterValue (Example from Related Structure)
Crystal systemMonoclinic
Space groupCc
Unit cell (Å)a=4.9179a = 4.9179, b=23.592b = 23.592, c=18.4834c = 18.4834
β angle (°)91.523
Volume (ų)2143.8
Z4
R-factor0.038

Spectroscopic methods (e.g., 1^1H NMR, 19^{19}F NMR) and DFT calculations further validate bond geometries and electronic environments .

Q. What spectroscopic techniques ensure purity and identity?

  • NMR : 1^1H NMR (400 MHz, DMSO-d6d_6) identifies aromatic protons (δ 7.2–8.5 ppm) and acetamide NH (δ 10.2 ppm). 19^{19}F NMR confirms fluorophenyl substituents .
  • Mass spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]+^+ to the theoretical mass (e.g., 434.08 g/mol ± 0.01).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .

Advanced Questions

Q. How can pharmacokinetic properties be optimized?

  • Bivalent binding : Structural analogs (e.g., AZD5153) show enhanced potency via dual bromodomain targeting. Introducing basic side chains (e.g., piperazine) improves solubility and logP .
  • In vivo profiling : Microsomal stability assays (human liver microsomes) and PK studies in rodents (IV/PO dosing) guide lead optimization. AZD5153 achieved 80% oral bioavailability in murine models .

Q. How to resolve contradictions in biological activity (e.g., differentiation vs. cytotoxicity)?

  • Mechanistic validation : Use RNA-seq to confirm let-7 miRNA upregulation (differentiation marker) and flow cytometry to exclude apoptosis (Annexin V/PI staining) .
  • Dose-response studies : Compare IC50_{50} values in tumorsphere assays (low nM range for differentiation) vs. cytotoxicity assays (MTT/WST-1) .
  • Rescue experiments : Co-treatment with Lin-28 overexpression vectors reverses differentiation, confirming target specificity .

Q. What strategies validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., BRD4) via Western blot .
  • SPR/BLI : Quantify binding kinetics (KdK_d, konk_{on}/koffk_{off}) between the compound and recombinant proteins .
  • CRISPR knockouts : Ablation of putative targets (e.g., Lin-28) eliminates activity, confirming on-target effects .

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